![molecular formula C9H12N2O3S B1519311 2-(3-Amino-4-hydroxyphenyl)-1$L^{6},2-thiazolidine-1,1-dione CAS No. 1147800-90-5](/img/structure/B1519311.png)
2-(3-Amino-4-hydroxyphenyl)-1$L^{6},2-thiazolidine-1,1-dione
Overview
Description
The compound is a derivative of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane . This compound is a solid at room temperature .
Synthesis Analysis
Reactive polyimide (PI) containing phenolic hydroxyl groups was prepared by the polymerization of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane and mixed thiodiphthalic anhydride .Molecular Structure Analysis
The molecular formula of the related compound 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane is C15H12F6N2O2 .Chemical Reactions Analysis
The synthesis of the related compound involves the polymerization of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane and mixed thiodiphthalic anhydride .Physical And Chemical Properties Analysis
The related compound 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane has a molecular weight of 366.26 g/mol .Scientific Research Applications
Synthesis of Soluble Polyimide Copolymers
This compound is used in the synthesis of soluble polyimide copolymers. These copolymers are known for their excellent thermal and mechanical properties. However, their poor solubility in organic solvents restricts their utility. By incorporating 2-(3-Amino-4-hydroxyphenyl)-1$L^{6},2-thiazolidine-1,1-dione into the polyimide via chemical and thermal imidization, the solubility of the copolymers in organic solvents is improved .
Improved Solubility in Organic Solvents
The compound is used to improve the solubility of polyimides in organic solvents. The acetoxy-containing soluble polyimide copolymers, which incorporate this compound, display improved solubility in a number of organic solvents compared to conventional polyimides .
Production of Flexible Self-Supporting Polyimide Films
The compound is used in the production of flexible self-supporting polyimide films. The chemical imidization of poly(amic acids) in acetic anhydride and pyridine results in flexible self-supporting polyimide films .
Synthesis of High Molecular Weight Hydroxy Polyimides
The compound is used in the synthesis of high molecular weight hydroxy polyimides. These polyimides are suitable for the preparation of films with good tensile properties .
Rearrangement to Benzoxazoles
The compound undergoes a rearrangement to benzoxazoles above 300°C. The starting temperature and conversion of this rearrangement reaction are controlled by the type of R group .
Development of Soluble Polyimides (SPIs)
The compound is used in the development of soluble polyimides (SPIs). The insolubility and infusibility of polyimide originate from strong interactions between the polyimide polymer chains. By incorporating this compound into the polyimide, the molecular interactions can be weakened, resulting in soluble polyimides .
Safety and Hazards
properties
IUPAC Name |
2-amino-4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c10-8-6-7(2-3-9(8)12)11-4-1-5-15(11,13)14/h2-3,6,12H,1,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEBNTMYSUYJFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Amino-4-hydroxyphenyl)-1$L^{6},2-thiazolidine-1,1-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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